molecular formula C16H30O6 B14420041 Bis(2-hydroxyethyl) dodecanedioate CAS No. 83835-22-7

Bis(2-hydroxyethyl) dodecanedioate

Cat. No.: B14420041
CAS No.: 83835-22-7
M. Wt: 318.41 g/mol
InChI Key: XNNUOXBGVZMFGN-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl) dodecanedioate is a diester derived from dodecanedioic acid (C₁₂H₂₂O₄) and 2-hydroxyethyl alcohol. Its structure features two ester linkages connecting the dodecanedioic acid backbone to hydroxyethyl groups, which introduce hydroxyl (-OH) functionalities. These hydroxyl groups enhance its polarity and reactivity, making it distinct from non-hydroxylated esters. The compound is of interest in polymer chemistry, biodegradable materials, and specialty coatings due to its balance of hydrophilicity and ester-derived flexibility .

Properties

CAS No.

83835-22-7

Molecular Formula

C16H30O6

Molecular Weight

318.41 g/mol

IUPAC Name

bis(2-hydroxyethyl) dodecanedioate

InChI

InChI=1S/C16H30O6/c17-11-13-21-15(19)9-7-5-3-1-2-4-6-8-10-16(20)22-14-12-18/h17-18H,1-14H2

InChI Key

XNNUOXBGVZMFGN-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC(=O)OCCO)CCCCC(=O)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl) dodecanedioate typically involves the esterification of dodecanedioic acid with ethylene glycol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to remove water, which drives the reaction to completion. The product is then purified by distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Bis(2-hydroxyethyl) dodecanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed:

    Oxidation: Dodecanedioic acid and ethylene glycol.

    Reduction: 1,12-dodecanediol and ethylene glycol.

    Substitution: Various substituted dodecanedioates, depending on the reagent used.

Scientific Research Applications

Chemistry: Bis(2-hydroxyethyl) dodecanedioate is used as a building block in the synthesis of polymers and other complex molecules. Its unique structure allows for the creation of materials with specific properties, such as flexibility and durability.

Biology: In biological research, this compound is used as a substrate for enzyme studies. It can be used to investigate the activity of esterases and other enzymes involved in ester hydrolysis.

Medicine: The compound has potential applications in drug delivery systems. Its ability to form stable esters makes it suitable for the development of prodrugs, which can improve the bioavailability and stability of active pharmaceutical ingredients.

Industry: In industrial applications, this compound is used as a plasticizer and lubricant. Its properties make it suitable for use in the production of flexible plastics and other materials.

Mechanism of Action

The mechanism of action of bis(2-hydroxyethyl) dodecanedioate involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the compound acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond. This reaction results in the formation of dodecanedioic acid and ethylene glycol, which can then participate in further biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

Key structural variations among dodecanedioic acid esters include:

  • Esterifying Alcohol :
    • Bis(2-hydroxyethyl) dodecanedioate: Contains polar hydroxyethyl groups.
    • Bis(2-ethylhexyl) dodecanedioate: Features branched, hydrophobic 2-ethylhexyl groups.
    • Bis(2-methylpropyl) dodecanedioate: Utilizes short, branched 2-methylpropyl chains.
    • Ditridecyl dodecanedioate: Long-chain tridecyl groups for enhanced hydrophobicity.
  • Diacid Chain Length :
    • Bis(2-hydroxyethyl) undecanedioate (C₁₁ diacid): Shorter chain reduces rigidity.
    • Bis(2-hydroxyethyl) decanedioate (C₁₀ diacid): Even shorter, increasing flexibility .

Physical and Chemical Properties

Compound Polarity Volatility Stability Solubility
This compound High (due to -OH) Low Moderate Polar solvents
Bis(2-ethylhexyl) dodecanedioate Low Very low High Non-polar solvents
Bis(2-methylpropyl) dodecanedioate Moderate Moderate High Organic solvents
Ditridecyl dodecanedioate Very low Extremely low Very high Lipophilic media
  • Volatility : Hydroxyethyl esters exhibit higher volatility than long-chain esters like ditridecyl derivatives but lower than short-chain analogs .
  • Thermal Stability : Branched esters (e.g., 2-ethylhexyl) show superior thermal stability compared to hydroxyethyl derivatives due to reduced oxidative susceptibility .

Research Findings

  • Biodegradability : Hydroxyethyl esters degrade faster than 2-ethylhexyl derivatives due to enzymatic attack on polar groups .
  • Plasticizer Performance : this compound shows lower migration rates in polymers compared to phthalates but requires stabilization against oxidation .

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